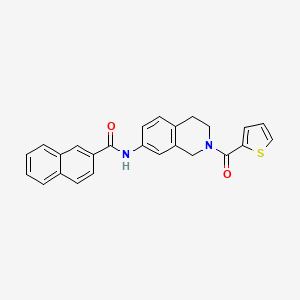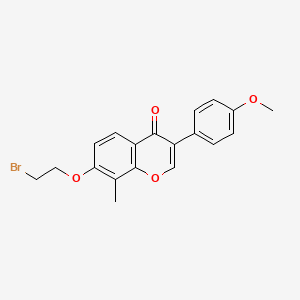
7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-8-methylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-8-methylchromen-4-one, commonly known as BML-210, is a synthetic compound that belongs to the class of flavonoids. It was first synthesized in 2001 and has been studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
1. Reaction Mechanisms and Synthesis Methods
The scientific exploration of 7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-8-methylchromen-4-one primarily revolves around understanding its reaction mechanisms and synthesis methods. For instance, the study of the bromomethoxylation reaction of a cephem derivative showed the formation of unexpected 4-spiro orthoesters, providing insight into the stereochemical outcomes of similar reactions involving bromoethoxy compounds (Balsamo et al., 1991). Similarly, a practical method for synthesizing an orally active CCR5 antagonist involved the use of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, illustrating the application of bromoethoxy compounds in medicinal chemistry (Ikemoto et al., 2005).
2. Synthesis and Bioevaluation in Agricultural Applications
In agricultural research, the synthesis of various compounds using methoxy and bromoethoxy derivatives has been explored for potential applications. For example, the synthesis and bioevaluation of certain compounds against root-knot nematode demonstrated how modifications of the methoxyphenyl group could enhance nematicidal activity (Kumari et al., 2014).
3. Investigation in Organic Chemistry and Photocycloaddition Reactions
Research in organic chemistry often investigates the properties and reactions of bromoethoxy compounds. The study of photocycloaddition reactions involving unsymmetrical substituted p-Quinodimethane, for example, highlights the unique reactivity and potential for creating novel molecular structures (Itoh et al., 2017).
Propriétés
IUPAC Name |
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-8-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrO4/c1-12-17(23-10-9-20)8-7-15-18(21)16(11-24-19(12)15)13-3-5-14(22-2)6-4-13/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIHAMCQUSASJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)OCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

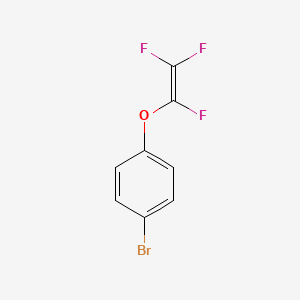
![Tert-butyl N-[[4-[(2-chloroacetyl)amino]-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2602105.png)
![Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate](/img/structure/B2602110.png)
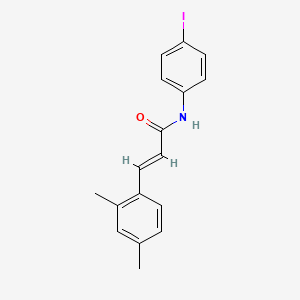
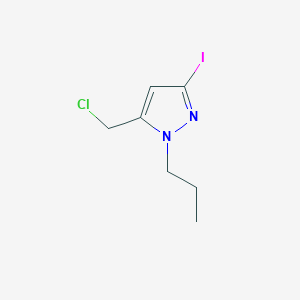
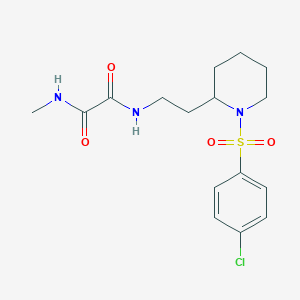
![2-Amino-4-isopropyl-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2602117.png)


![2-Chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2602122.png)
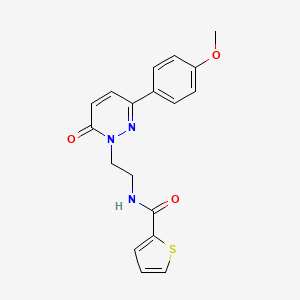
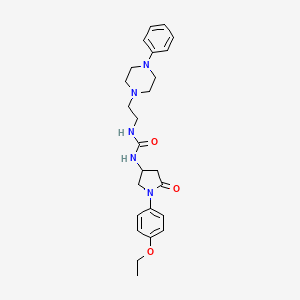
![N-(3,5-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2602126.png)
